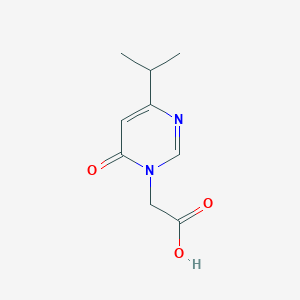

(4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid

描述

(4-Isopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid is a pyrimidinone derivative featuring an isopropyl substituent at position 4 of the heterocyclic ring and an acetic acid moiety at position 1. The compound is listed in a discontinued product catalog by CymitQuimica, indicating restricted availability .

属性

IUPAC Name |

2-(6-oxo-4-propan-2-ylpyrimidin-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-6(2)7-3-8(12)11(5-10-7)4-9(13)14/h3,5-6H,4H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQSJBPHOUPLRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC(=O)N(C=N1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501221331 | |

| Record name | 4-(1-Methylethyl)-6-oxo-1(6H)-pyrimidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501221331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105193-60-9 | |

| Record name | 4-(1-Methylethyl)-6-oxo-1(6H)-pyrimidineacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1105193-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1-Methylethyl)-6-oxo-1(6H)-pyrimidineacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501221331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Methodology:

- Starting Material: 2,4-Diaminopyrimidine derivatives or their precursors.

- Reaction Conditions: Condensation with aldehydes or ketones, typically under acidic or basic catalysis, at elevated temperatures (80–120°C).

- Catalysts: Ammonium salts, acid catalysts such as sulfuric acid, or metal salts like zinc chloride.

Example:

One reported method involves the reaction of 2,4-diaminopyrimidine with isobutyraldehyde under acidic conditions to form the substituted pyrimidine ring. This process often employs reflux in ethanol or acetic acid, with yields ranging from 60-85%.

The introduction of the oxo group at position 6 and the isopropyl group at position 4 is achieved via selective acylation and oxidation steps.

Oxo Group Introduction:

- Oxidation: The pyrimidine ring is oxidized at the 6-position using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions to prevent over-oxidation.

- Reaction Conditions: Mild heating (50–80°C) in aqueous or alcoholic media, with stoichiometric oxidants.

Isopropyl Group Introduction:

- Alkylation: The pyrimidine core is alkylated at the 4-position using isopropyl halides (e.g., isopropyl bromide) in the presence of bases like potassium carbonate or sodium hydride.

- Reaction Conditions: Reflux in polar aprotic solvents such as DMF or acetonitrile, with reaction times of 4–12 hours.

Synthesis of the Acetic Acid Moiety

The key step involves attaching the acetic acid fragment to the pyrimidine core, often via nucleophilic substitution or esterification.

Formation of the Acetic Acid Derivative:

- Approach: The pyrimidine ring bearing the amino group at position 1 is reacted with chloroacetic acid derivatives, such as chloroacetic acid or its esters, under basic conditions.

- Reaction Conditions: Reflux in solvents like DMF or acetonitrile with potassium carbonate or sodium hydroxide as base, typically for 6–12 hours.

Conversion to the Final Acid:

- Hydrolysis: Ester intermediates are hydrolyzed under acidic or basic conditions to yield the free acetic acid derivative.

- Conditions: Acid hydrolysis using dilute hydrochloric acid at elevated temperatures (80–100°C), or base hydrolysis with sodium hydroxide.

Purification and Final Processing

The final compound is purified through recrystallization, chromatography, or extraction techniques.

Techniques:

- Recrystallization: Using solvents such as ethanol, acetone, or water depending on solubility.

- Chromatography: Preparative HPLC for high purity requirements.

- Drying: Under vacuum or desiccation to remove residual solvents.

Data Table: Summary of Preparation Methods

| Step | Method | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| 1 | Pyrimidine core synthesis | 2,4-Diaminopyrimidine + aldehyde | Acid catalysis, reflux | 60–85% | Scalable, common in industry |

| 2 | Oxidation at position 6 | H2O2 or KMnO4 | Mild heating, aqueous media | 70–90% | Selective oxidation |

| 3 | Alkylation at position 4 | Isopropyl halide + base | Reflux in DMF or acetonitrile | 65–85% | Requires control to prevent over-alkylation |

| 4 | Attachment of acetic acid | Chloroacetic acid derivatives | Reflux in DMF or acetonitrile | 60–80% | Hydrolysis yields final acid |

Research Findings and Optimization Insights

Recent studies emphasize the importance of controlling reaction parameters to maximize yield and purity:

- Base Selection: DBU and potassium carbonate are effective bases for alkylation, with DBU offering faster reaction times.

- Temperature Control: Oxidation steps are optimized at 50–80°C to prevent degradation.

- Solvent Choice: Polar aprotic solvents like acetonitrile improve nucleophilic substitution efficiency.

- Side Reaction Minimization: Excessive oxidant or alkyl halide can lead to over-oxidation or di-alkylation, respectively. Precise stoichiometry and reaction monitoring via HPLC are critical.

化学反应分析

Types of Reactions

(4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield reduced forms of the pyrimidine ring.

Substitution: The acetic acid moiety can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups into the molecule.

科学研究应用

Research indicates that compounds with pyrimidine structures often exhibit diverse biological activities. These include:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various pathogens.

- Anticancer Activity : Certain derivatives are utilized in chemotherapy regimens due to their ability to inhibit cancer cell proliferation.

- Anticonvulsant Effects : Some studies suggest potential applications in treating seizure disorders.

Medicinal Chemistry Applications

In medicinal chemistry, (4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid has been investigated for its therapeutic potential:

- Drug Development : The compound's structure allows for modifications that could lead to new drug candidates targeting specific diseases.

- Structure-Activity Relationship (SAR) Studies : Computational models are employed to analyze how structural changes affect biological activity, aiding in the design of more effective pharmaceuticals.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth, suggesting its potential as a lead compound in cancer therapy.

Case Study 2: Antimicrobial Efficacy

In another investigation, the compound was tested against bacterial strains. The results demonstrated notable antimicrobial activity, particularly against Gram-positive bacteria, highlighting its potential use in developing new antibiotics.

作用机制

The mechanism of action of (4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Structural Overview of Analogs

The following table summarizes key structural differences and molecular properties of related compounds:

Key Comparative Insights

Substituent Effects

- Isopropyl vs. Isobutyl/Cyclobutyl: The isopropyl group in the target compound is smaller and less lipophilic than the isobutyl substituent in its analog (MW 210.23 vs. ~208–210 for others).

- Dimethyl Substituent : The 2,4-dimethyl analog (MW 182.18) has lower steric bulk and molecular weight, which may improve aqueous solubility compared to branched alkyl derivatives .

Core Heterocycle Differences

- Pyrimidinone vs. Benzoxazolone: The benzoxazolone derivative () replaces the pyrimidinone ring with a fused benzoxazole system. This planar structure and electronegative chlorine substituent (Cl at position 6) could enhance π-π stacking interactions and alter electronic properties .

Physicochemical Properties

生物活性

(4-isopropyl-6-oxopyrimidin-1(6{H})-yl)acetic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features an isopropyl group and a carboxylic acid functional group, which may enhance its solubility and bioavailability, making it a candidate for various therapeutic applications.

- Molecular Formula : C₉H₁₂N₂O₃

- Molecular Weight : 196.21 g/mol

- CAS Number : 116035-75-7

Biological Activity

Research indicates that pyrimidine derivatives, including this compound, exhibit a range of biological activities:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various pathogens. For instance, the presence of the pyrimidine ring is often linked to antimicrobial properties.

- Anticancer Potential : Pyrimidine derivatives are frequently studied for their anticancer effects. The structural characteristics of this compound may contribute to its ability to inhibit cancer cell proliferation.

- Thyroid Hormone Receptor Modulation : Some studies suggest that derivatives of pyrimidine can selectively modulate thyroid hormone receptors, which could influence lipid metabolism and cholesterol levels in the body .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through structure-activity relationship studies. The following table summarizes the SAR findings related to similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Aminopyrimidine | Amino group at position 2 | Antimicrobial, anticancer |

| 5-Fluorouracil | Fluorine substitution on uracil | Anticancer (chemotherapy) |

| 4-Pyridone | Pyridine ring with carbonyl | Antiviral, anti-inflammatory |

| 2,4-Diaminopyrimidine | Two amino groups on pyrimidine | Antimicrobial |

| This compound | Isopropyl substituent and carboxylic acid functionality | Potential anticancer and antimicrobial |

This table illustrates how the unique combination of functional groups in this compound may enhance its biological activity compared to other pyrimidine derivatives.

Case Studies and Research Findings

Several studies have explored the biological activities of pyrimidine derivatives. For instance:

- Anticancer Studies : A study investigating the effects of various pyrimidine derivatives on cancer cell lines found that certain modifications, such as the addition of isopropyl groups, significantly increased cytotoxicity against specific cancer types.

- Thyroid Hormone Interaction : Research has indicated that compounds similar to this compound can selectively activate thyroid hormone receptor β (THR-β), leading to beneficial effects on lipid profiles without adverse cardiac effects .

- Antimicrobial Efficacy : Another study highlighted the antimicrobial properties of pyrimidine derivatives against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.

常见问题

Q. What are the recommended methods for synthesizing (4-isopropyl-6-oxopyrimidin-1(6H)-yl)acetic acid, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves multi-step routes, such as condensation reactions between pyrimidine precursors and acetic acid derivatives. For example, a similar pyridazine derivative was synthesized via nucleophilic substitution followed by hydrolysis, with purification using column chromatography (silica gel, ethyl acetate/hexane gradient) . Reaction efficiency can be enhanced by optimizing catalyst loading (e.g., using DMAP for acylations) and monitoring intermediates via thin-layer chromatography (TLC). Kinetic studies under varying temperatures (25–80°C) and solvent polarities (e.g., DMF vs. THF) can identify optimal conditions .

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

- Purity: HPLC with UV detection (C18 column, acetonitrile/water mobile phase) resolves impurities <0.1% .

- Structural Confirmation:

- FTIR identifies carbonyl (C=O) and hydroxyl (O-H) stretches near 1700 cm⁻¹ and 3200 cm⁻¹, respectively .

- NMR (¹H/¹³C): Key signals include the pyrimidinone ring protons (δ 6.5–7.2 ppm) and isopropyl methyl groups (δ 1.2–1.4 ppm) .

- Mass Spectrometry (HRMS) confirms molecular ion peaks and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

Methodological Answer: Solubility is assessed via shake-flask methods in buffers (pH 1–13) at 25°C, with quantification by UV-Vis spectrophotometry. Stability studies use accelerated degradation (40°C/75% RH) and HPLC monitoring. For example, pyrimidine derivatives show increased hydrolysis in alkaline conditions (pH >10), necessitating storage at pH 6–8 in inert atmospheres .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the tautomeric equilibria of this compound?

Methodological Answer: Tautomerism between keto and enol forms is studied using:

- Variable-Temperature NMR : Observes chemical shift changes (e.g., δ 12–14 ppm for enolic protons) in DMSO-d₆ vs. CDCl₃ .

- X-ray Crystallography : Resolves dominant tautomers in solid-state structures, revealing hydrogen-bonding networks .

- Computational Modeling (DFT) : Predicts energy differences between tautomers in solvents like water (ΔG <2 kcal/mol favors keto form) .

Q. What strategies resolve contradictions in reported biological activities of pyrimidine derivatives like this compound?

Methodological Answer:

- Meta-Analysis : Systematically compare datasets across studies, focusing on variables like assay type (e.g., MIC vs. IC50) and cell lines .

- Dose-Response Curves : Re-evaluate activity thresholds (e.g., EC50 values) under standardized conditions (pH 7.4, 37°C) .

- Structural Analog Testing : Synthesize and test derivatives with modified substituents (e.g., replacing isopropyl with tert-butyl) to isolate pharmacophoric groups .

Q. What methodologies assess the environmental fate and biodegradation pathways of this compound in aquatic systems?

Methodological Answer:

- Fate Studies : Use OECD 308/309 guidelines to measure hydrolysis, photolysis, and microbial degradation in simulated water/sediment systems .

- LC-MS/MS Quantification : Tracks degradation products (e.g., pyrimidine ring cleavage products) at sub-ppb levels .

- QSAR Modeling : Predicts bioaccumulation potential (log Kow) and ecotoxicity endpoints (e.g., Daphnia magna LC50) .

Q. How can computational modeling predict the reactivity of this compound in novel synthetic pathways?

Methodological Answer:

- DFT Calculations : Optimize transition states for reactions like nucleophilic acyl substitutions (activation energies <25 kcal/mol indicate feasibility) .

- Molecular Dynamics Simulations : Model solvent effects on reaction rates (e.g., polar aprotic solvents stabilize charged intermediates) .

- Docking Studies : Predict interactions with biological targets (e.g., binding affinities to kinase enzymes) using AutoDock Vina .

Q. What experimental designs are optimal for evaluating enzyme inhibition potential?

Methodological Answer:

- Kinetic Assays : Use Michaelis-Menten plots to determine inhibition constants (Ki) under varying substrate concentrations .

- High-Throughput Screening (HTS) : Employ fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) in 96-well plates .

- Negative Controls : Include structurally similar but inactive analogs to confirm specificity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。